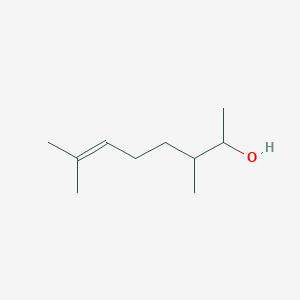

3,7-Dimethyloct-6-en-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

14087-07-1 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

3,7-dimethyloct-6-en-2-ol |

InChI |

InChI=1S/C10H20O/c1-8(2)6-5-7-9(3)10(4)11/h6,9-11H,5,7H2,1-4H3 |

InChI Key |

UWTUMIHLGMOBPC-UHFFFAOYSA-N |

SMILES |

CC(CCC=C(C)C)C(C)O |

Canonical SMILES |

CC(CCC=C(C)C)C(C)O |

Other CAS No. |

14087-07-1 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 3,7-Dimethyloct-6-en-2-ol: A Technical Guide to its Natural Occurrence and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyloct-6-en-2-ol, an acyclic monoterpenoid alcohol, presents a compelling subject for scientific investigation due to its structural relation to more commonly known and commercially significant isomers such as citronellol and linalool. These related compounds are widely recognized for their applications in the fragrance, flavor, and pharmaceutical industries. However, a comprehensive review of the scientific literature reveals a significant scarcity of specific data pertaining to the natural occurrence, quantitative analysis, and biological activity of the this compound isomer.

This technical guide aims to address this knowledge gap by providing a thorough overview of the available information on this compound and its closely related, well-documented isomers: 3,7-dimethyloct-6-en-1-ol (citronellol) and 3,7-dimethyloct-6-en-3-ol (a dihydrolinalool isomer). By examining the natural sources, concentrations, and analytical methodologies for these analogous compounds, this guide offers a valuable comparative framework for researchers interested in the broader class of dimethyloctenol isomers. The information presented herein is intended to serve as a foundational resource to stimulate further research into the potential sources and applications of this compound.

Natural Occurrence of Related Isomers

While specific data for this compound is largely absent from the literature, its isomers are well-characterized components of various essential oils and plant volatiles.

3,7-Dimethyloct-6-en-1-ol (Citronellol)

Citronellol is a widely occurring natural acyclic monoterpenoid.[1] It exists as two enantiomers, (+)-citronellol and (–)-citronellol, both of which are found in nature. (+)-Citronellol is the more common isomer and is a major component of citronella oils.[1] In contrast, (–)-citronellol is particularly abundant in the essential oils of rose and geranium.[1]

| Plant Source | Scientific Name | Plant Part | Concentration of Citronellol (%) | Reference |

| Rose | Rosa damascena, Rosa centifolia | Flowers | 18 - 55 | [1] |

| Geranium | Pelargonium graveolens | Leaves | 20 - 40+ | [2] |

| Citronella | Cymbopogon nardus | Grass | ~50 | [1] |

| Palmarosa | Cymbopogon martinii | Grass | 70 - 85 | [2] |

| Lemon Eucalyptus | Eucalyptus citriodora | Leaves | 30 - 80 | [2] |

3,7-Dimethyloct-6-en-3-ol (Dihydrolinalool Isomer)

3,7-Dimethyloct-6-en-3-ol is another isomer that has been identified in natural sources. It has been reported to be a constituent of the plant Croton sarcopetalus.[3] However, detailed quantitative data on its concentration in various natural sources is not as readily available as for citronellol.

Experimental Protocols: Extraction and Analysis

The extraction and analysis of acyclic monoterpenoid alcohols like this compound and its isomers from natural sources typically involve several key steps, from sample preparation to instrumental analysis.

General Extraction Methodology for Terpene Alcohols

A common approach for the extraction of these compounds from plant material is steam distillation or solvent extraction.[4][5]

1. Sample Preparation:

-

Plant material (e.g., leaves, flowers) is harvested and, if necessary, dried.

-

The material is then ground or macerated to increase the surface area for efficient extraction.

2. Extraction:

-

Steam Distillation: This method is suitable for volatile compounds. Steam is passed through the plant material, carrying the volatile oils to a condenser, where they are cooled and collected.[4][5]

-

Solvent Extraction: The plant material is soaked in a suitable organic solvent (e.g., hexane, ethanol). The choice of solvent depends on the polarity of the target compounds.[4][6] The solvent is then evaporated to yield a concentrated extract.

3. Purification (Optional):

-

The crude extract can be further purified using techniques like fractional distillation or column chromatography to isolate specific compounds.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the separation, identification, and quantification of volatile compounds in complex mixtures like essential oils.

1. Sample Preparation for GC-MS:

-

A small, precise volume of the essential oil or extract is diluted in a suitable solvent (e.g., ethyl acetate, methanol) to a known concentration.[7]

-

An internal standard (a compound with similar chemical properties but not present in the sample) may be added to the diluted sample for more accurate quantification.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Column: A capillary column with a nonpolar or medium-polarity stationary phase is typically used (e.g., HP-5MS, DB-5MS).[7]

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: The oven temperature is programmed to increase gradually to separate compounds based on their boiling points. A typical program might start at 60°C and ramp up to 240°C.[7]

-

Injector: The sample is injected into a heated injector port in split or splitless mode.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) is typically used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is common.

-

Detector: An electron multiplier detects the ions.

-

3. Data Analysis:

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of known standards and by searching mass spectral libraries (e.g., NIST).

-

Quantification: The concentration of each compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the peak area of the internal standard or an external calibration curve.

Visualizing the Workflow

The following diagram illustrates a general workflow for the extraction and analysis of this compound and its related isomers from plant material.

Signaling Pathways and Biological Activities

Currently, there is no information available in the scientific literature regarding the specific signaling pathways or biological activities of this compound. The biological effects of its well-studied isomer, citronellol, include antimicrobial, anti-inflammatory, and insect-repellent properties.[8] Further research is warranted to determine if this compound exhibits similar or unique biological activities.

Conclusion

References

- 1. Citronellol - Wikipedia [en.wikipedia.org]

- 2. gabriellaoils.com [gabriellaoils.com]

- 3. Dihydrolinalool | C10H20O | CID 86749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. rootsciences.com [rootsciences.com]

- 6. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Citronellol | Cosmetic Ingredients Guide [ci.guide]

Biosynthesis of 3,7-Dimethyloct-6-en-2-ol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 3,7-dimethyloct-6-en-2-ol in plants. As a structurally interesting acyclic monoterpenol, its formation is not yet explicitly detailed in scientific literature. This document, therefore, presents a hypothesized pathway grounded in established principles of plant terpenoid metabolism, drawing parallels with the well-characterized biosynthesis of related compounds such as geraniol and citronellol. The proposed pathway originates from the universal monoterpene precursor, geranyl diphosphate (GPP), and proceeds through key intermediates including geraniol, geranial, and a hypothetical ketone, 3,7-dimethyloct-6-en-2-one. The final step is proposed to be the reduction of this ketone, catalyzed by a plant alcohol dehydrogenase. This guide furnishes detailed potential experimental protocols for the elucidation and characterization of this pathway, presents relevant quantitative data from analogous enzymatic reactions, and includes visualizations of the metabolic sequence and experimental workflows to support further research in this area.

Introduction to Monoterpenoid Biosynthesis

Monoterpenoids are a diverse class of C10 isoprenoids that play crucial roles in plant defense, pollination, and as essential components of resins and essential oils. Their biosynthesis originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is active in plant plastids. The MEP pathway produces the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by geranyl diphosphate synthase (GPPS) to yield geranyl diphosphate (GPP), the universal precursor for all monoterpenes.

From GPP, the metabolic pathways diverge significantly, with a vast array of terpene synthases (TPSs) and modifying enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, generating the chemical diversity of monoterpenoids observed in nature.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound has not been explicitly elucidated in plants. However, based on the known enzymatic reactions in monoterpenoid metabolism, a putative pathway can be proposed. This pathway involves a series of enzymatic conversions starting from GPP.

Step 1: Formation of Geraniol from Geranyl Diphosphate

The initial step in this proposed pathway is the conversion of GPP to the acyclic monoterpene alcohol, geraniol. This reaction is catalyzed by a specific monoterpene synthase, geraniol synthase (GES).

-

Enzyme: Geraniol Synthase (GES)

-

Substrate: Geranyl Diphosphate (GPP)

-

Product: Geraniol

-

Mechanism: The reaction involves the ionization of GPP to form a geranyl cation, which is then quenched by a water molecule to yield geraniol.

Step 2: Oxidation of Geraniol to Geranial

Geraniol is subsequently oxidized to its corresponding aldehyde, geranial (the E-isomer of citral). This reaction is catalyzed by a geraniol dehydrogenase, a member of the alcohol dehydrogenase (ADH) family of enzymes.

-

Enzyme: Geraniol Dehydrogenase (GeDH)

-

Substrate: Geraniol

-

Cofactor: NADP⁺ or NAD⁺

-

Product: Geranial

-

Mechanism: This is a reversible oxidation reaction where the hydroxyl group of geraniol is converted to an aldehyde.

Step 3 (Hypothetical): Conversion of Geranial to 3,7-Dimethyloct-6-en-2-one

This is the most speculative step in the proposed pathway, as there are no well-characterized plant enzymes known to directly convert an α,β-unsaturated aldehyde like geranial to a ketone. This transformation would likely involve a multi-step process or a novel enzymatic activity. One possibility is an initial reduction of the aldehyde, followed by an oxidation at the C2 position, or a direct isomerization/hydration-dehydration mechanism. For the purpose of this guide, we will represent this as a single, hypothetical conversion to the ketone intermediate.

-

Enzyme: Putative Geranial Isomerase/Hydratase-Dehydratase Complex

-

Substrate: Geranial

-

Product: 3,7-Dimethyloct-6-en-2-one

Step 4: Reduction of 3,7-Dimethyloct-6-en-2-one to this compound

The final step is the reduction of the ketone intermediate to the secondary alcohol, this compound. This reaction would be catalyzed by a specific alcohol dehydrogenase or reductase that can act on acyclic terpene ketones.

-

Enzyme: Acyclic Terpene Ketone Reductase (ATKR) / Alcohol Dehydrogenase (ADH)

-

Substrate: 3,7-Dimethyloct-6-en-2-one

-

Cofactor: NADPH or NADH

-

Product: this compound

-

Mechanism: A stereospecific reduction of the ketone carbonyl group to a hydroxyl group.

Data Presentation

The following table summarizes quantitative data for enzymes analogous to those proposed in the biosynthetic pathway of this compound. This data is provided for reference and to indicate the expected range of enzymatic activities.

| Enzyme | Source Organism | Substrate | K_m (µM) | V_max (pkat/mg) | Optimal pH | Optimal Temp. (°C) | Cofactor |

| Geraniol Synthase | Catharanthus roseus | GPP | 5.8 ± 0.7 | 1.2 x 10^3 | 7.0 | 30 | Mg²⁺ |

| Geraniol Dehydrogenase | Castellaniella defragrans | Geraniol | ~5 | - | 9.4 | 21 | NAD⁺ |

| Geraniol Dehydrogenase | Zingiber officinale | Geraniol | 87 ± 9 | 1.1 x 10^4 | 9.0 | 40 | NADP⁺ |

| Nerol Dehydrogenase | Persicaria minor | Nerol | 43 ± 1.8 | 3.1 x 10^3 | 9.5 | 55 | NADP⁺ |

| Secondary Alcohol Dehydrogenase | Pseudomonas sp. | 2-Butanol | 250 | - | 8.0-9.0 | 30-35 | NAD⁺ |

Experimental Protocols

The elucidation of the proposed pathway for this compound biosynthesis would require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of Candidate Enzymes in E. coli

This protocol is essential for producing and characterizing the enzymes involved in the pathway.

-

Gene Identification and Synthesis: Identify candidate genes for the geraniol synthase, geraniol dehydrogenase, and the putative ketone reductase from a plant species known to produce related monoterpenoids. Codon-optimize the gene sequences for expression in E. coli and synthesize them commercially.

-

Vector Ligation: Clone the synthesized genes into an appropriate expression vector, such as pET-28a(+), which allows for the production of an N-terminal His-tagged fusion protein for easy purification.

-

Transformation: Transform the expression plasmids into a suitable E. coli expression strain, such as BL21(DE3).

-

Expression:

-

Grow a 5 mL overnight culture of the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C.

-

Inoculate 500 mL of fresh LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to grow the culture at a lower temperature, typically 18-25°C, for 16-20 hours to enhance the solubility of the expressed protein.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.

-

Elute the purified protein and dialyze against a storage buffer.

-

Enzyme Assays

-

Geraniol Synthase Assay:

-

Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.0), 10 mM MgCl₂, 1 mM DTT, 10% (v/v) glycerol, 50 µM GPP, and the purified geraniol synthase.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction and extract the products by adding an equal volume of n-hexane or ethyl acetate.

-

Analyze the organic phase by GC-MS.

-

-

Alcohol Dehydrogenase/Reductase Assay:

-

The activity of the dehydrogenase (oxidation of geraniol) or reductase (reduction of the ketone) can be monitored spectrophotometrically by measuring the change in absorbance at 340 nm, which corresponds to the production or consumption of NAD(P)H.

-

Oxidation (Geraniol Dehydrogenase): Prepare a reaction mixture in a quartz cuvette containing 100 mM glycine-NaOH buffer (pH 9.4), 1 mM NADP⁺, and 1 mM geraniol. Initiate the reaction by adding the purified enzyme.

-

Reduction (Ketone Reductase): Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 0.2 mM NADPH, and 1 mM of the synthesized 3,7-dimethyloct-6-en-2-one substrate. Initiate the reaction by adding the purified enzyme.

-

Monitor the change in absorbance at 340 nm over time.

-

For product identification, perform a larger scale reaction, extract with an organic solvent, and analyze by GC-MS.

-

Product Identification by GC-MS and NMR

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Analyze the organic extracts from the enzyme assays on a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

-

Use a temperature program that effectively separates the monoterpenoid products. A typical program might be: start at 50°C for 2 min, ramp to 150°C at 5°C/min, then to 250°C at 20°C/min, and hold for 5 min.

-

Identify the products by comparing their mass spectra and retention times with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For unequivocal structure elucidation of novel or unconfirmed products, purify a sufficient quantity of the compound from large-scale enzymatic reactions.

-

Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

-

Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to determine the complete chemical structure of the product.

-

Mandatory Visualizations

Caption: General pathway to the monoterpene precursor GPP.

Caption: Proposed biosynthetic pathway for this compound.

Caption: Workflow for functional characterization of biosynthetic enzymes.

An In-Depth Technical Guide to the Stereoisomers and Enantiomers of 3,7-Dimethyloct-6-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dimethyloct-6-en-2-ol, a monoterpenoid alcohol, possesses a molecular structure conducive to multiple stereoisomers, each with potentially unique biological and pharmacological properties. This technical guide provides a comprehensive overview of the stereoisomerism of this compound, detailing its chiral centers, the resulting enantiomeric and diastereomeric pairs, and the theoretical number of distinct stereoisomers. While specific experimental data for each isolated stereoisomer is not extensively available in public literature, this document outlines the fundamental principles of their relationships and presents general methodologies for their separation and characterization, crucial for research and development in medicinal chemistry and drug discovery.

Introduction to the Stereochemistry of this compound

This compound is a chiral molecule with the chemical formula C₁₀H₂₀O and a molecular weight of approximately 156.27 g/mol .[1][2] Its structure contains two stereocenters and a carbon-carbon double bond, giving rise to a number of possible stereoisomers. Understanding the spatial arrangement of atoms in these isomers is critical, as it directly influences their interaction with chiral biological systems such as enzymes and receptors.

Chiral Centers: The chirality of this compound originates from two specific carbon atoms:

-

C2: The carbon atom bonded to the hydroxyl group.

-

C3: The carbon atom bearing a methyl group.

Geometric Isomerism: The double bond at the C6-C7 position can exist in two different geometric configurations, E (entgegen) and Z (zusammen), depending on the relative orientation of the substituents.

The presence of two chiral centers means that for each geometric isomer (E and Z), there can be 2² = 4 stereoisomers. Therefore, a total of 8 possible stereoisomers of this compound can exist. These consist of four pairs of enantiomers, which are also diastereomerically related to the other pairs.

The stereoisomers are designated by the Cahn-Ingold-Prelog (CIP) priority rules for the R/S configuration at C2 and C3, and the E/Z notation for the double bond at C6. The four possible stereoisomers for the more common (E)-alkene configuration are:

-

(2R, 3R, 6E)-3,7-Dimethyloct-6-en-2-ol

-

(2S, 3S, 6E)-3,7-Dimethyloct-6-en-2-ol

-

(2R, 3S, 6E)-3,7-Dimethyloct-6-en-2-ol

-

(2S, 3R, 6E)-3,7-Dimethyloct-6-en-2-ol

Physicochemical Properties of Stereoisomers

For the closely related compound, 3,7-dimethyloct-6-en-1-ol (citronellol), extensive data is available for its enantiomers, which can provide an indication of the expected physicochemical behavior.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O | [1][2] |

| Molecular Weight | 156.27 g/mol | [1][2] |

| Boiling Point | 65-70 °C @ 1 Torr | [2] |

Note: The data in Table 1 represents the compound as a mixture of stereoisomers. Properties for individual, isolated stereoisomers are expected to vary, particularly with respect to optical rotation. Enantiomers will have identical boiling points and densities, while diastereomers will have different physical properties.

Stereoisomeric Relationships

The relationships between the stereoisomers of this compound can be visualized as follows:

Caption: Relationships between the stereoisomers of this compound.

Experimental Protocols: Separation and Characterization

The separation of stereoisomers of this compound is a critical step for the evaluation of their individual biological activities. While specific protocols for this molecule are not widely published, established methods for chiral separations can be adapted.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation of enantiomers and diastereomers.

4.1.1. Chiral HPLC

The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds. Diastereomers, having different physical properties, can often be separated on standard achiral stationary phases.

General Protocol for Chiral HPLC Method Development:

-

Column Screening: A screening of various chiral columns (e.g., cellulose-based, amylose-based, protein-based) is the initial step.

-

Mobile Phase Optimization:

-

Normal Phase: Typically employs mixtures of alkanes (e.g., hexane, heptane) and alcohols (e.g., isopropanol, ethanol). The ratio is adjusted to optimize resolution and retention time.

-

Reversed Phase: Utilizes aqueous mobile phases with organic modifiers like acetonitrile or methanol. Buffers and additives may be required for ionizable compounds.

-

Polar Organic Mode (POM): Uses polar organic solvents such as acetonitrile and methanol, often with small amounts of acidic and basic additives. This mode can be beneficial for compounds with poor solubility in normal phase eluents.

-

-

Parameter Optimization: Flow rate and temperature can be adjusted to improve separation efficiency.

4.1.2. Chiral GC

For volatile compounds like this compound, chiral GC is a suitable alternative. Derivatized cyclodextrins are commonly used as chiral stationary phases.

General Protocol for Chiral GC Method Development:

-

Column Selection: Choose a capillary column coated with a suitable chiral stationary phase (e.g., a derivative of cyclodextrin).

-

Temperature Program: An optimized temperature gradient is crucial for good separation. The initial temperature, ramp rate, and final temperature need to be systematically varied.

-

Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium, hydrogen) should be optimized for the best resolution.

-

Derivatization (Optional): In some cases, derivatization of the hydroxyl group to form an ester or ether can improve chromatographic performance and enantioselectivity.

Caption: General workflow for the separation and characterization of stereoisomers.

Spectroscopic Characterization

Once separated, the individual stereoisomers must be characterized to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the constitution and configuration of the isolated isomers. For diastereomers, distinct chemical shifts and coupling constants are expected. Chiral shift reagents can be used to differentiate enantiomers in NMR.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

Polarimetry: Measures the optical rotation of the plane of polarized light. Enantiomers will rotate light to an equal and opposite degree, while diastereomers will have different optical rotations.

Stereoselective Synthesis

One potential synthetic route could start from a chiral precursor, such as (R)- or (S)-citronellal. The stereochemistry at C3 is already established in these starting materials. The second stereocenter at C2 could then be introduced stereoselectively through various asymmetric reactions, such as:

-

Asymmetric Reduction of a Ketone: Conversion of the aldehyde of citronellal to a methyl ketone, followed by a stereoselective reduction using a chiral reducing agent (e.g., CBS catalyst) or a chiral auxiliary.

-

Asymmetric Addition to an Aldehyde: Direct addition of a methyl nucleophile to the aldehyde group of citronellal using a chiral catalyst.

Caption: A potential synthetic pathway for a stereoisomer of this compound.

Conclusion

This compound is a chiral molecule with a rich stereochemistry, offering the potential for multiple isomers with distinct biological activities. While specific experimental data for each stereoisomer is currently limited in the public domain, this guide provides a theoretical framework and outlines established methodologies for their separation, characterization, and synthesis. For researchers in drug development, the exploration of the individual stereoisomers of this compound could unveil novel therapeutic agents with improved efficacy and safety profiles. Further research is warranted to isolate and characterize each stereoisomer and to evaluate their pharmacological properties.

References

Spectroscopic Profile of 3,7-Dimethyloct-6-en-2-ol: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,7-dimethyloct-6-en-2-ol, a secondary alcohol with applications in fragrance and chemical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to a lack of readily available experimental spectra for this compound in public databases, the following data are predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| H on C2 | ~ 3.7 - 3.9 | Sextet | Deshielded by the adjacent hydroxyl group. |

| H on C6 | ~ 5.1 | Triplet | Vinylic proton. |

| OH | Variable ( ~1-5 ) | Singlet (broad) | Chemical shift is concentration and solvent dependent. |

| H on C1 (CH₃) | ~ 1.2 | Doublet | Coupled to the proton on C2. |

| H on C3 | ~ 1.5 - 1.7 | Multiplet | |

| H on C4 | ~ 1.3 - 1.5 | Multiplet | |

| H on C5 | ~ 1.9 - 2.1 | Multiplet | Allylic protons. |

| H on C7-CH₃ | ~ 1.7 | Singlet | Vinylic methyl group. |

| H on C8-CH₃ | ~ 1.6 | Singlet | Vinylic methyl group. |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C1 | ~ 23 | |

| C2 | ~ 65 - 70 | Carbon bearing the hydroxyl group, significantly deshielded.[1][2] |

| C3 | ~ 40 | |

| C4 | ~ 25 | |

| C5 | ~ 37 | |

| C6 | ~ 124 | Vinylic carbon. |

| C7 | ~ 132 | Quaternary vinylic carbon. |

| C8 | ~ 26 | |

| C9 | ~ 18 | |

| C10 | ~ 19 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity/Shape |

| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (sp³ hybridized) | 2850 - 3000 | Medium to Strong |

| C=C (Alkene) | ~ 1670 | Weak to Medium |

| C-O (Alcohol) | 1050 - 1260 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 156.27 g/mol ), the following is expected under electron ionization (EI).[3]

| m/z Value | Predicted Fragment | Fragmentation Pathway |

| 156 | [C₁₀H₂₀O]⁺ | Molecular Ion (M⁺) |

| 141 | [M - CH₃]⁺ | Loss of a methyl group. |

| 138 | [M - H₂O]⁺ | Dehydration, a common pathway for alcohols. |

| 123 | [M - H₂O - CH₃]⁺ | Loss of water followed by loss of a methyl group. |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage adjacent to the hydroxyl group. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of an alcohol like this compound.[4][5]

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified alcohol sample in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution.

-

Transfer the solution to a 5 mm NMR tube.[5]

-

-

Instrument Setup:

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[4][5]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy Protocol

This protocol describes the acquisition of an IR spectrum for a liquid alcohol sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has stabilized.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and compare them to known functional group frequencies.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

-

Mass Spectrometry (MS) Protocol

This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum of an alcohol.

-

Sample Introduction:

-

Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

For direct injection, the sample is vaporized in a heated inlet.

-

-

Ionization:

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into smaller, charged ions.

-

-

Mass Analysis:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or similar detector.

-

The signal is amplified and recorded by a computer.

-

-

Data Presentation:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The most intense peak in the spectrum is called the base peak and is assigned a relative abundance of 100%.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

References

A Comprehensive Guide to the Synthesis of 3,7-Dimethyloct-6-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthetic routes for producing 3,7-Dimethyloct-6-en-2-ol, a valuable monoterpenoid alcohol also known as dihydrorhodinol. This document details the core methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Introduction

This compound is a significant chiral molecule with applications in the fragrance industry and as a potential building block in the synthesis of more complex chemical entities. Its synthesis is of considerable interest, with various routes developed to achieve high yields and stereoselectivity. This guide will focus on the most prominent and practical synthetic approaches, providing detailed experimental protocols for researchers.

Synthetic Pathways

Two primary synthetic strategies have been identified for the preparation of this compound:

-

Grignard Reaction with Citronellal: This is a direct and efficient one-step approach to introduce the methyl group at the C2 position.

-

Two-Step Oxidation-Reduction Sequence: This method involves the oxidation of a precursor alcohol to the corresponding ketone, followed by a selective reduction to yield the target secondary alcohol.

This guide will elaborate on both pathways, providing detailed experimental procedures and summarizing the key quantitative data.

Pathway 1: Grignard Reaction of Citronellal

The addition of a methyl Grignard reagent to citronellal (3,7-dimethyloct-6-enal) offers a straightforward method to construct the carbon skeleton of this compound.

Caption: Grignard reaction of citronellal with methylmagnesium bromide.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

-

Citronellal

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of citronellal in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath to 0 °C.

-

Methylmagnesium bromide solution is added dropwise to the stirred citronellal solution. The molar ratio of Grignard reagent to citronellal is typically maintained at 1.1 to 1.5 equivalents.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Citronellal | |

| Reagent | Methylmagnesium Bromide | |

| Solvent | Diethyl ether | |

| Reaction Temperature | 0 °C to room temperature | |

| Reaction Time | 2-3 hours | |

| Yield | Typically high | [1][2] |

| Purity | >95% after purification | [1] |

Pathway 2: Two-Step Oxidation-Reduction Sequence

This alternative pathway involves the formation of an intermediate ketone, 3,7-dimethyloct-6-en-2-one, which is subsequently reduced to the target alcohol.

Caption: Two-step synthesis via an intermediate ketone.

Experimental Protocol: Reduction of 3,7-Dimethyloct-6-en-2-one

This protocol details the second step of the two-step sequence. The synthesis of the ketone precursor is highly dependent on the chosen starting material and is not detailed here.

Materials:

-

3,7-Dimethyloct-6-en-2-one

-

Sodium borohydride (NaBH₄)

-

Methanol or ethanol

-

Water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate

Procedure:

-

3,7-Dimethyloct-6-en-2-one is dissolved in methanol or ethanol in a round-bottom flask.

-

The solution is cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.[3]

-

Once the reaction is complete, the solvent is partially removed under reduced pressure.

-

Water is added to the residue, and the product is extracted with diethyl ether.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate and filtered.

-

The solvent is evaporated to give the crude this compound.

-

Further purification can be performed by distillation or chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3,7-Dimethyloct-6-en-2-one | |

| Reagent | Sodium Borohydride (NaBH₄) | [3][4][5] |

| Solvent | Methanol or Ethanol | [3] |

| Reaction Temperature | 0 °C | [3] |

| Yield | Generally high, often >90% | [3] |

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl groups, the vinyl proton, the methine proton adjacent to the hydroxyl group, and the methylene protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of ten carbon atoms with the expected chemical shifts for the sp², sp³, and hydroxyl-bearing carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and a peak around 1670 cm⁻¹ for the C=C stretching.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Conclusion

The synthesis of this compound can be effectively achieved through either a one-step Grignard reaction with citronellal or a two-step oxidation-reduction sequence. The choice of method will depend on the availability of starting materials, desired scale, and stereochemical considerations. The detailed protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize this important monoterpenoid alcohol.

References

- 1. US6489522B2 - Process for producing optically active 3,7-dimethyl-6-octenol and process for producing intermediate therefor - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

A Technical Guide to the Biological Activities of 3,7-Dimethyloct-6-en-2-ol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyloct-6-en-2-ol is a monoterpenoid alcohol that, along with its various isomers and derivatives, presents a promising area of research for novel therapeutic and pest control agents. While direct research on this compound is limited, extensive studies on its closely related isomer, 3,7-dimethyloct-6-en-1-ol (citronellol), and its derivatives have revealed a broad spectrum of biological activities. This guide provides an in-depth technical overview of the known biological effects of these compounds, focusing on their antimicrobial, anti-inflammatory, and insecticidal properties. The information is presented to facilitate further research and development in this field.

Antimicrobial Activity

Derivatives of the 3,7-dimethyloct-6-en-ol scaffold have demonstrated notable activity against a range of microbial pathogens. The primary mechanism of action is often attributed to the disruption of the microbial cell membrane's integrity.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for various derivatives against different microorganisms.

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| Bornyl 3',4'-dimethoxybenzoate | Streptococcus sanguinis | 62.5 | [1] |

| Bornyl 3',4'-dimethoxybenzoate | Staphylococcus aureus | 62.5 | [1] |

| Bornyl 3',4'-dimethoxybenzoate | Escherichia coli | 62.5 | [1] |

| Bornyl 3',4'-dimethoxybenzoate | Pseudomonas aeruginosa | 62.5 | [1] |

| Bornyl 3',4'-dimethoxybenzoate | Candida albicans | 62.5 | [1] |

| Quaternary ammonium salt with two decyl chains | Candida albicans | 32 | [2] |

| Quaternary ammonium salt with two decyl chains | Candida glabrata | 16 | [2] |

| Quaternary ammonium salt with two decyl chains | Staphylococcus aureus | 8 | [2] |

| Quaternary ammonium salt with two decyl chains | Escherichia coli | 32 | [2] |

| Quaternary ammonium salt with two octyl chains | Staphylococcus aureus | 128 | [2] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Anti-inflammatory Activity

The anti-inflammatory properties of 3,7-dimethyloct-6-en-ol derivatives are primarily linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. This modulation leads to a reduction in the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The following table presents the half-maximal inhibitory concentration (IC50) values for the anti-inflammatory effects of citronellol and its derivatives.

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| β-Citronellol | DPPH radical scavenging | 82.43 | [3] |

| β-Citronellol | Anti-lipoxygenase activity | 15.50 - 72.75 | [4] |

| β-Citronellol | Nitric oxide production in cells | 820.93 - 969.13 | [4] |

| (±)-Citronellol | Relaxation of K+-induced tracheal contraction | 120.8 µM | [5] |

| (±)-Citronellol | Relaxation of ACh-induced tracheal contraction | 210.7 µM | [5] |

Signaling Pathways in Anti-inflammatory Action

NF-κB Signaling Pathway:

Citronellol has been shown to inhibit the NF-κB signaling pathway.[6][7] This is a critical pathway that regulates the expression of numerous pro-inflammatory genes. The proposed mechanism involves the downregulation of key inflammatory markers such as TNF-α, IL-1β, and IL-6, which are upstream activators of NF-κB.[6]

MAPK Signaling Pathway:

The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade in the inflammatory process. While direct evidence for this compound derivatives is pending, related monoterpenoids are known to modulate this pathway, leading to reduced inflammation.

Experimental Protocol: LPS-Stimulated Macrophage Assay

This protocol outlines the steps to assess the anti-inflammatory activity of a compound by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Insecticidal Activity

Derivatives of 3,7-dimethyloct-6-en-ol have shown promise as natural insecticides. Their lipophilic nature allows them to penetrate the insect cuticle and disrupt physiological processes.

Quantitative Insecticidal Data

The following table summarizes the lethal concentration (LC50) and lethal dose (LD50) values for citronellol and its derivatives against various insect species.

| Compound/Derivative | Test Organism | LC50 | LD50 | Reference |

| Citronella Essential Oil | Aedes aegypti larvae | 111.84 µg/mL | - | [1][8] |

| Esterified Citronella Oil | Aedes aegypti larvae | 86.30 µg/mL | - | [1][8][9] |

| Citronellal | Tribolium castaneum | >840 µg/cm³ (fumigant) | - | [10] |

| Citronellal | Musca domestica | 2 µg/cm³ (fumigant) | 60 g/fly | [10] |

| Citronellyl isobutyrate | Artemia salina | 1.43 µg/mL | - | [2] |

| Citronellyl 2,2-dimethyl butyrate | Artemia salina | 1.96 µg/mL | - | [2] |

| Citronellyl caproate | Artemia salina | 1.21 µg/mL | - | [2] |

Experimental Protocol: Larvicidal Bioassay

This protocol describes a common method for evaluating the larvicidal activity of a compound against mosquito larvae.

Conclusion

The available scientific literature strongly suggests that this compound and its derivatives, particularly those of its isomer citronellol, are a rich source of bioactive compounds with significant potential in the fields of medicine and agriculture. The demonstrated antimicrobial, anti-inflammatory, and insecticidal activities warrant further investigation. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of this compound to establish a clear structure-activity relationship. Furthermore, detailed mechanistic studies are required to fully elucidate their modes of action and to identify specific molecular targets. Such efforts will be crucial in translating the therapeutic and pest control potential of these compounds into practical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. β-Citronellol: a potential anti-inflammatory and gastro-protective agent-mechanistic insights into its modulatory effects on COX-II, 5-LOX, eNOS, and ICAM-1 pathways through in vitro, in vivo, in silico, and network pharmacology studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of citronellol on NF-kB inflammatory signaling molecules in chemical carcinogen-induced mammary cancer in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Toxicity and larvicidal activity on Aedes aegypti of citronella essential oil submitted to enzymatic esterification [agris.fao.org]

- 10. ecommons.cornell.edu [ecommons.cornell.edu]

Methodological & Application

Application Note: Quantitative Analysis of 3,7-Dimethyloct-6-en-2-ol using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific method for the quantitative analysis of 3,7-Dimethyloct-6-en-2-ol, a monoterpenoid alcohol, using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is applicable to the analysis of this compound in various matrices, such as essential oils and cosmetic formulations, and is crucial for quality control and research purposes. The methodology outlines sample preparation, GC-MS parameters, and data analysis, providing a comprehensive guide for researchers.

Introduction

This compound is a naturally occurring acyclic monoterpenoid alcohol found in various essential oils.[1] Its fragrance and potential biological activities make it a compound of interest in the pharmaceutical, cosmetic, and flavor industries. Accurate and reliable quantification of this compound is essential for product formulation, quality assurance, and scientific research. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it the ideal analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound from complex matrices.[2] This application note provides a detailed protocol for the GC-MS analysis of this compound.

Experimental Protocol

Materials and Reagents

-

Standard: this compound (purity ≥98%)

-

Solvent: Dichloromethane or Hexane (GC grade)

-

Internal Standard (IS): (Optional, but recommended for improved accuracy) e.g., Tetradecane

-

Sample Matrix: Essential oil, cosmetic formulation, or other relevant matrix.

Sample Preparation: Liquid-Liquid Extraction

-

Standard Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in the chosen solvent.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL. If using an internal standard, add it to each calibration standard at a constant concentration.

-

Sample Extraction:

-

Accurately weigh 1.0 g of the sample matrix into a centrifuge tube.

-

Add 5 mL of solvent and, if used, the internal standard.

-

Vortex the mixture for 2 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic layer to a clean GC vial for analysis.

-

GC-MS Instrumentation and Parameters

The analysis is performed on a standard GC-MS system equipped with a split/splitless injector and a mass selective detector.

| Parameter | Setting |

| GC System | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

| Solvent Delay | 3 minutes |

Data Presentation

Quantitative analysis is based on the peak area of the target ion for this compound. The mass spectrum of this compound (Molecular Weight: 156.27 g/mol ) is characterized by key fragment ions that can be used for quantification.[3][4] A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the calibration standards. The concentration of this compound in the sample is then determined from this curve.

Table 1: Example Quantitative Data for GC-MS Analysis of this compound

| Parameter | Value |

| Retention Time (min) | ~12.5 (example) |

| Quantifier Ion (m/z) | 43 |

| Qualifier Ions (m/z) | 55, 69, 81 |

| Linearity (R²) | >0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL (example) |

| Limit of Quantification (LOQ) | 0.15 µg/mL (example) |

| Recovery (%) | 95-105% (example) |

| Precision (%RSD) | <10% (example) |

Experimental Workflow and Signaling Pathways

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

Caption: GC-MS analysis workflow for this compound.

Conclusion

The GC-MS method described in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in analytical laboratories for routine quality control and research applications. The provided parameters and workflow serve as a comprehensive guide, though method validation is recommended for specific matrices to ensure data accuracy and precision.

References

Application Notes and Protocols for the Extraction and Isolation of 3,7-Dimethyloct-6-en-2-ol from Natural Products

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for the extraction and subsequent isolation of the monoterpenoid alcohol, 3,7-Dimethyloct-6-en-2-ol, from natural sources. While this compound is not as abundant as other isomeric monoterpenoid alcohols, it is a constituent of the essential oils of various aromatic plants. The protocols detailed below focus on the use of Lippia alba as a representative natural source, from which the essential oil is first obtained, followed by fractionation to isolate the target compound.

Part 1: Extraction of Essential Oil from Lippia alba

The primary method for obtaining essential oils from aromatic plants like Lippia alba is through distillation. Steam distillation and hydrodistillation are the most common techniques employed.

Steam Distillation Protocol

Steam distillation is a widely used method for extracting essential oils from plant material. It is particularly suitable for thermolabile compounds as it avoids direct high-temperature boiling of the plant material.

Experimental Protocol:

-

Plant Material Preparation: Fresh aerial parts (leaves and stems) of Lippia alba are harvested and coarsely chopped to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus for steam distillation is assembled. The plant material is packed into the still.

-

Distillation: Steam is generated in a separate flask and passed through the plant material. The steam, carrying the volatile essential oil components, is then condensed.

-

Collection: The condensed mixture of water and essential oil is collected in a separating funnel. The essential oil, being less dense and immiscible with water, forms a layer on top.

-

Separation and Drying: The aqueous layer (hydrosol) is carefully drained, and the essential oil is collected. Anhydrous sodium sulfate is added to the oil to remove any residual water. The dried oil is then filtered and stored in a sealed, dark glass vial at 4°C.

Quantitative Data for Essential Oil Extraction from Lippia alba

The yield of essential oil from Lippia alba can vary depending on the chemotype, geographical location, and harvesting time. Below is a summary of reported yields from scientific literature.

| Plant Source | Extraction Method | Plant Part | Essential Oil Yield (%) | Reference |

| Lippia alba | Hydrodistillation | Fresh Leaves | 0.15 - 0.61 | [1] |

| Lippia alba | Steam Distillation | Fresh Aerial Parts | ~0.5 | [2] |

| Lippia alba (8 genotypes) | Hydrodistillation | Dried Leaves | 0.29 - 1.03 | [3][4] |

Part 2: Isolation of this compound from Essential Oil

The isolation of a specific terpenoid alcohol from a complex essential oil mixture requires further purification steps. A combination of fractional vacuum distillation and preparative column chromatography is a robust approach to achieve high purity.

Fractional Vacuum Distillation

Fractional distillation under vacuum is employed to separate the essential oil into fractions based on the boiling points of its constituents. This is a crucial first step to enrich the fraction containing the target compound. Operating under vacuum allows for distillation at lower temperatures, preventing the degradation of heat-sensitive compounds[5].

Experimental Protocol:

-

Apparatus Setup: A fractional distillation apparatus equipped with a vacuum pump, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a heating mantle, and collection flasks is assembled.

-

Distillation: The crude essential oil is placed in the distillation flask. The system is evacuated to a pressure of approximately 10-20 mmHg.

-

Fraction Collection: The oil is gently heated. Fractions are collected at different temperature ranges. Monoterpene hydrocarbons will typically distill first, followed by oxygenated monoterpenes (including alcohols like this compound), and finally sesquiterpenes.

-

Analysis of Fractions: Each collected fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition and identify the fraction enriched with this compound.

Preparative Column Chromatography

The enriched fraction from vacuum distillation is further purified using preparative column chromatography to isolate the target compound from other closely boiling isomers and constituents.

Experimental Protocol:

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent such as hexane as the slurry.

-

Sample Loading: The enriched fraction is dissolved in a minimal amount of the initial mobile phase and carefully loaded onto the top of the column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether).

-

Fraction Collection: Small fractions of the eluate are collected sequentially.

-

Analysis and Pooling: Each fraction is analyzed by Thin Layer Chromatography (TLC) or GC-MS. Fractions containing the pure this compound are pooled together.

-

Solvent Removal: The solvent from the pooled fractions is removed under reduced pressure using a rotary evaporator to yield the purified compound.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the extraction and isolation of this compound.

Caption: Workflow for the extraction of essential oil from Lippia alba.

Caption: Workflow for the isolation of this compound.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the extraction of essential oil from Lippia alba and the subsequent isolation of this compound. While the presence and concentration of this specific isomer may vary between different plant chemotypes, the described methodologies offer a systematic approach for its purification. The successful isolation of this compound will enable further investigation into its biological activities and potential applications in the pharmaceutical and fragrance industries. It is recommended that all isolated compounds be thoroughly characterized using spectroscopic techniques such as GC-MS, NMR, and IR for structural confirmation.

References

- 1. scielo.br [scielo.br]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Essential Oils of New Lippia alba Genotypes Analyzed by Flow-Modulated Comprehensive Two-Dimensional Gas Chromatography (GC×GC) and Chemometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC [pmc.ncbi.nlm.nih.gov]

Application of 3,7-Dimethyloct-6-en-2-ol in Flavor and Fragrance Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyloct-6-en-2-ol is a monoterpenoid alcohol that possesses a complex and versatile aroma profile, making it a molecule of significant interest in the flavor and fragrance industry. Its unique scent characteristics, described as herbal, woody, minty, spicy, cooling, citrus, pine, fresh, grapefruit, and camphoreous, allow for its application in a wide array of consumer products.[1] This document provides detailed application notes and experimental protocols for the effective utilization and evaluation of this compound in a research and development setting.

Physicochemical Properties and Odor Profile

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in flavor and fragrance formulations.

| Property | Value | Reference |

| Molecular Formula | C10H20O | [2][3] |

| Molecular Weight | 156.27 g/mol | [2][3] |

| CAS Number | 14087-07-1 | [2][4] |

| Appearance | Colorless Liquid (presumed) | |

| Odor Profile | Herbal, Woody, Mint, Spicy, Cooling, Citrus, Pine, Fresh, Grapefruit, Camphoreous | [1] |

| Boiling Point | Not available | |

| Vapor Pressure | Not available | |

| Solubility | Soluble in ethanol and other organic solvents (presumed) | [5] |

Applications in Flavor and Fragrance

The diverse olfactory profile of this compound makes it a valuable ingredient in various applications:

-

Fragrance Formulations: Its multifaceted aroma can be used to impart freshness and complexity to perfumes, colognes, and personal care products. The herbal and woody notes can provide a natural and grounding base, while the citrus and minty facets can add a vibrant top note.

-

Flavor Formulations: The citrus and minty characteristics suggest potential applications in beverages, confectionary, and oral care products. Careful evaluation of its taste profile and regulatory status is necessary for such applications.

-

Malodor Masking: The strong and complex aroma may be effective in masking unpleasant odors in household and industrial products.

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound

Objective: To characterize the odor profile and determine the odor threshold of this compound.

Materials:

-

This compound

-

Odor-free solvent (e.g., diethyl phthalate or ethanol)

-

Glass sniffing strips

-

Olfactometer (optional)

-

Panel of trained sensory analysts (minimum of 8)

Procedure:

-

Preparation of Samples: Prepare a series of dilutions of this compound in the chosen solvent. A starting concentration of 1% (w/w) is recommended, followed by serial dilutions (e.g., 1:10).

-

Odor Profile Characterization:

-

Dip a sniffing strip into the 1% solution for 2-3 seconds.

-

Allow the solvent to evaporate for 10-15 seconds.

-

Present the strip to the sensory panelists and ask them to describe the odor characteristics using a standardized lexicon of fragrance descriptors.

-

Record all descriptors and their perceived intensity.

-

-

Odor Threshold Determination (Ascending Concentration Series):

-

Present the panelists with a series of sniffing strips, starting with the most dilute solution and ascending in concentration.

-

For each concentration, also present two blank strips (solvent only) in a triangular test format.

-

Ask the panelists to identify the strip that has a different odor.

-

The odor detection threshold is the lowest concentration at which a statistically significant number of panelists can correctly identify the scented strip.

-

Note: As of the last literature search, a specific odor threshold for this compound has not been published. The protocol described here provides a standardized method for its determination.

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity and identify potential impurities in a sample of this compound.

Materials and Instrumentation:

-

This compound sample

-

Hexane or other suitable solvent (GC grade)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 100 ppm).

-

GC-MS Method:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 240 °C

-

Hold at 240 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum. The expected molecular ion peak is m/z 156.

-

Analyze the mass spectrum for characteristic fragmentation patterns.

-

Integrate the peak areas to determine the purity of the sample.

-

Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).

-

Protocol 3: Proposed Synthesis of this compound

Objective: To synthesize this compound from a readily available precursor.

Proposed Reaction: Grignard reaction of citronellal with methylmagnesium bromide.

Reactants:

-

Citronellal (3,7-dimethyloct-6-enal)[6]

-

Methylmagnesium bromide (CH3MgBr) in a suitable solvent (e.g., diethyl ether or THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of citronellal in anhydrous diethyl ether to a dropping funnel. Place a solution of methylmagnesium bromide in a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and the dropping funnel.

-

Grignard Addition: Cool the Grignard reagent solution in an ice bath. Add the citronellal solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure completion.

-

Quenching: Carefully and slowly add saturated aqueous ammonium chloride solution to the reaction mixture with vigorous stirring to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide.

-

Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Olfactory Signaling Pathway

The perception of this compound, like other volatile organic compounds, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. As a terpenoid alcohol, it is likely to activate a specific subset of ORs that recognize hydroxyl and aliphatic moieties. The binding of this compound to its cognate OR triggers a downstream signaling cascade, leading to the perception of its characteristic aroma.

Conclusion

This compound is a promising molecule for the flavor and fragrance industry due to its complex and appealing aroma profile. The protocols outlined in this document provide a framework for its systematic evaluation and application. Further research is warranted to determine its precise odor threshold, optimize its synthesis, and explore its full potential in various consumer products. The provided diagrams for experimental workflows and the olfactory signaling pathway offer a visual guide for researchers in this field.

References

Application Notes and Protocols for the Quantification of 3,7-Dimethyloct-6-en-2-ol in Complex Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyloct-6-en-2-ol, also known as dihydrorhodinol, is a monoterpenoid alcohol found in various natural sources, including essential oils of some plants. It is valued for its pleasant floral, rosy aroma and is utilized in the fragrance and cosmetic industries. Furthermore, as a terpenoid, it may possess biological activities of interest in pharmaceutical and drug development research. Accurate quantification of this compound in complex matrices such as essential oils, cosmetic formulations, biological fluids, and beverages is crucial for quality control, formulation development, and pharmacokinetic studies.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

The quantification of this compound in complex matrices typically involves a multi-step workflow, including sample preparation and extraction, followed by chromatographic separation and detection.

Caption: General workflow for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high chromatographic resolution and sensitive detection.

Protocol 1: Quantification of this compound in Essential Oils by GC-MS

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Objective: To extract this compound from the essential oil matrix.

-

Procedure:

-

Accurately weigh 100 mg of the essential oil sample into a 15 mL glass vial.

-

Add 1 mL of a suitable internal standard solution (e.g., 1-octanol or a similar compound not present in the sample, at a concentration of 100 µg/mL in hexane).

-

Add 9 mL of hexane and vortex for 1 minute.

-

The hexane extract is now ready for GC-MS analysis.

-

2. GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 150 °C at 5 °C/min.

-

Ramp to 250 °C at 15 °C/min, hold for 5 minutes.

-

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode:

-

Full Scan: For initial identification, scan from m/z 40 to 300.

-

3. Data Analysis and Quantification

-

Calibration: Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in hexane, each containing the internal standard at a constant concentration.

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of this compound in the sample from this curve.

Caption: Workflow for GC-MS quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique suitable for analyzing this compound in more complex matrices like biological fluids or cosmetic emulsions, especially when the analyte is present at low concentrations.

Protocol 2: Quantification of this compound in a Cosmetic Cream by LC-MS/MS

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract and clean up this compound from the cosmetic cream matrix.

-

Procedure:

-

Accurately weigh 0.5 g of the cosmetic cream into a 50 mL polypropylene tube.

-

Add 5 mL of methanol and vortex for 2 minutes to disperse the cream.

-

Add 5 mL of water and vortex for another 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

-

Load the supernatant from the centrifuged sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.

-

Elute the analyte with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 1 mL of the mobile phase (e.g., 50:50 methanol:water) and filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

-

2. LC-MS/MS Instrumental Parameters

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient:

-

0-1 min: 50% B

-

1-5 min: 50% to 95% B

-

5-7 min: 95% B

-

7.1-9 min: 50% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

Gas Temperature: 325 °C.

-

Gas Flow: 8 L/min.

-

Nebulizer: 40 psi.

-

Sheath Gas Temperature: 350 °C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 4000 V.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Specific MRM transitions for this compound need to be determined by infusing a standard solution of the analyte into the mass spectrometer. The precursor ion would likely be the protonated molecule [M+H]+ (m/z 157.1). Product ions would result from the fragmentation of the precursor ion.

-

3. Data Analysis and Quantification

-

Calibration: Prepare matrix-matched calibration standards by spiking known amounts of this compound into a blank cosmetic cream extract.

-

Quantification: Construct a calibration curve and determine the concentration of the analyte in the sample as described for the GC-MS method.